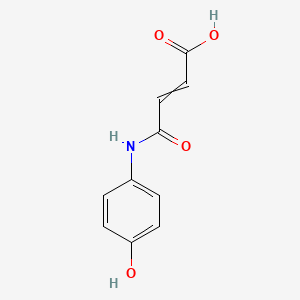

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid

Beschreibung

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is a maleamic acid derivative characterized by a Z-configured α,β-unsaturated carbonyl system and a 4-hydroxyphenyl substituent. Its synthesis often involves the hydrolysis of maleimide precursors, as demonstrated in the erroneous synthesis of an azo compound, where the maleimide ring of N-(4-hydroxyphenyl)maleimide underwent hydrolysis in methanol to yield the target compound . This compound’s structure features a hydroxyl group on the phenyl ring, which enhances hydrogen-bonding capacity and solubility compared to non-polar analogs.

Eigenschaften

IUPAC Name |

4-(4-hydroxyanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQFAMKEDIARJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286773 | |

| Record name | 2-Butenoic acid, 4-[(4-hydroxyphenyl)amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143629-26-9 | |

| Record name | 2-Butenoic acid, 4-[(4-hydroxyphenyl)amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Reaction of Maleic Anhydride with 4-Aminophenol

The most commonly reported preparation method involves the reaction of maleic anhydride with 4-aminophenol under controlled conditions. This approach yields the (Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid via ring-opening of maleimide intermediates.

- Reagents: Maleic anhydride and 4-aminophenol in equimolar or slight excess ratios.

- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents.

- Temperature: Reaction is typically carried out at 0 °C initially, then stirred at room temperature or slightly elevated temperatures.

- Time: Approximately 2 hours of stirring is sufficient for completion.

- Isolation: Removal of solvent under reduced pressure yields the crude product, which can be purified by recrystallization.

- Initial yields reported around 20-33%, with attempts to scale up or modify conditions failing to significantly improve yield beyond 33%.

- Spectroscopic data (1H-NMR) confirms the structure, showing characteristic doublets corresponding to the vinyl protons with coupling constants (~12.2 Hz) indicative of the (Z)-configuration.

- The presence of phenolic OH, amide NH, and carboxylic acid protons are confirmed by singlets at expected chemical shifts (e.g., 9.35 ppm for Ph-OH, 10.38 ppm for NH, and broad singlet at 13.71 ppm for COOH).

Reaction Scheme Summary:

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Maleic anhydride + 4-aminophenol, DMF, 0 °C | This compound | 20-33 | Reaction time ~2 h; yields variable; reproducible NMR data confirms product identity |

Reference: Morrison et al. (2019) detailed the repeat synthesis and confirmed the product identity through NMR and other spectral analyses, clarifying earlier mis-assignments in literature.

Alternative Synthetic Routes and Modifications

Use of 4-Selenocyanatoaniline Analogues:

- In a related synthetic approach, the corresponding 4-selenocyanatoaniline was reacted with maleic anhydride to yield a selenium-containing analog of the compound with high yield (92%), demonstrating the versatility of the maleic anhydride-amine reaction.

- This method underscores the potential for functional group variation on the aromatic amine component, although direct preparation of the hydroxyphenyl derivative remains primarily through the maleic anhydride and 4-aminophenol route.

Reference: Alotaibi et al. (2023) reported this high-yield synthesis of related compounds, highlighting the importance of maleic anhydride as a key reagent.

Reaction Conditions Impact and Optimization Attempts

- Attempts to improve yield beyond 33% by varying solvent, temperature, and reaction time have been largely unsuccessful.

- The reaction mechanism involves nucleophilic attack of the amine on maleic anhydride, followed by ring opening and formation of the (Z)-configured enaminone acid.

- The stereochemistry is confirmed by coupling constants in NMR and consistent with literature values.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Direct reaction of maleic anhydride with 4-aminophenol | Maleic anhydride, 4-aminophenol | DMF | 0 °C to RT | 2 h | 20-33 | Most common; confirmed by NMR; moderate yield |

| Reaction with 4-selenocyanatoaniline (analogous) | Maleic anhydride, 4-selenocyanatoaniline | Not specified | Not specified | Not specified | 92 | Analogous compound; demonstrates method versatility |

Analytical Characterization Supporting Preparation

- Vinyl protons appear as doublets with coupling constants ~12.2 Hz, confirming (Z)-configuration.

- Aromatic protons appear as doublets with coupling constants ~8.8 Hz.

- Phenolic OH and amide NH protons appear as singlets at ~9.35 ppm and 10.38 ppm respectively.

- Carboxylic acid proton appears as a broad singlet near 13.7 ppm.

- Infrared spectroscopy confirms characteristic functional groups (OH, NH, C=O).

- Elemental analysis and mass spectrometry further validate compound purity and identity.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the butenoic acid moiety can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid serves as a building block in organic synthesis. It is utilized as an intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for various modifications that can lead to the development of new compounds with enhanced properties .

Biology

In biological research, this compound is used to study enzyme interactions and inhibition. The hydroxyphenyl group can form hydrogen bonds with amino acids in enzyme active sites, making it a valuable tool for biochemical assays aimed at understanding enzyme mechanisms and developing inhibitors .

Medicine

The compound shows potential in medicinal chemistry , particularly as a candidate for anti-inflammatory and anticancer agents. Its ability to interact with specific molecular targets allows researchers to explore its efficacy in drug development . For example, studies have indicated its potential role in modulating pathways involved in inflammation and cancer cell proliferation.

Industrial Applications

In the industrial sector, this compound is used in the production of polymers and resins . Its reactivity enables incorporation into various polymeric materials, enhancing their mechanical and thermal properties .

Case Studies

- Enzyme Inhibition Studies : In a study investigating the inhibition of specific enzymes related to inflammation, this compound demonstrated significant inhibitory activity against cyclooxygenase enzymes, suggesting its potential as an anti-inflammatory agent .

- Anticancer Research : Research exploring the compound's effects on cancer cell lines revealed that it could induce apoptosis in certain types of cancer cells, highlighting its potential therapeutic applications in oncology .

Wirkmechanismus

The mechanism of action of (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The butenoic acid moiety can interact with other molecular targets, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. Methyl Substitution: (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

- Structure : Replaces the hydroxyl group with a methyl group.

- Properties :

- Applications : Used as a biochemical reagent but lacks reported pharmacological activity .

b. Fluorine Substitution: (Z)-4-((4-Fluorophenyl)amino)-4-oxobut-2-enoic Acid

- Structure : Features a fluorine atom instead of hydroxyl.

c. Acetyl Substitution: (Z)-4-(4-Acetylphenylamino)-3-methyl-4-oxobut-2-enoic Acid

Modifications to the Maleamic Acid Backbone

a. Selanyl Derivatives: (Z)-4-((4-((4-Bromobenzyl)selanyl)phenyl)amino)-4-oxobut-2-enoic Acid

- Structure : Incorporates a selanyl (-Se-) group.

- Properties :

b. Ethylpiperazine Derivative: (Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic Acid

- Structure : Replaces phenyl with a piperazine ring.

- Properties: Solubility: Piperazine’s basicity improves water solubility, advantageous for drug formulation . Pharmacokinetics: May enhance blood-brain barrier penetration compared to phenolic analogs.

Pharmacophore Analogs in Anticancer Research

a. IR-01: (Z)-4-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic Acid

- Structure : Contains a pyrazolyl group instead of hydroxyphenyl.

- Biological Activity: Exhibits genotoxic integrity, splenic phagocytosis modulation, and synergism with chemotherapeutics (doxorubicin, cisplatin) . The pyrazolyl group may enhance target specificity in cancer cells compared to the hydroxyl analog .

Key Comparative Data

Table 1: Physical and Chemical Properties

*Predicted based on structural analogs.

Biologische Aktivität

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid, also known as a derivative of phenylalanine, exhibits a variety of biological activities that are of significant interest in medicinal chemistry. This compound is characterized by a unique structure that includes a hydroxyphenyl group and an α-keto acid moiety, which contributes to its reactivity and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is , with the following structural features:

- Amino Group : Contributes to its biological interactions.

- Hydroxy Group : Enhances solubility and reactivity.

- Double Bond and Ketone Group : Suggests potential for various chemical reactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antioxidant Properties :

- The compound has shown the ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly valuable in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

-

Antimicrobial Activity :

- Preliminary studies have suggested efficacy against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

-

Anti-inflammatory Effects :

- The compound may inhibit inflammatory pathways, making it a candidate for therapeutic use in conditions such as arthritis.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxyphenylalanine | Similar phenolic structure | Enhanced solubility in aqueous solutions |

| Phenylalanine | Lacks keto group | Essential amino acid |

| 3-Amino-5-hydroxybenzoic acid | Contains additional hydroxyl group | Stronger antioxidant activity |

This table illustrates how the specific functional groups in this compound contribute to its distinct biological activities and potential applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Challenges :

- Biological Evaluations :

- Mechanistic Insights :

Q & A

Q. What are the standard synthetic routes for (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid?

The compound is synthesized via the reaction of maleic anhydride with aromatic amines. For example, p-toluidine reacts with maleic anhydride under reflux conditions to form (Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, a structurally analogous derivative . Key steps include controlling reaction temperature (e.g., 80–100°C) and solvent selection (e.g., acetone or isopropyl alcohol). The product is isolated as a yellow or pale pink solid, with yields up to 94.23% when optimized . Structural validation employs H NMR (δ 6.3–12.5 ppm for enolic protons) and HRMS .

Q. How is the solubility of this compound characterized in organic solvents?

Solubility studies are critical for analytical method development. The compound is insoluble in water but dissolves in polar aprotic solvents like acetone and isopropyl alcohol. Optimal solubility for titration is achieved with a 4:3 isopropyl alcohol:acetone mixture, which minimizes measurement uncertainty and maximizes detection accuracy (mass fraction: 94.23 ± 0.69%) . Dielectric constants of solvents correlate with dissolution efficiency, as shown in Table 1 of .

Advanced Research Questions

Q. How can discrepancies in spectral data for structural confirmation be resolved?

Misassignment of spectral peaks, such as those reported in , requires cross-validation with multiple techniques. For example, H NMR alone may fail to distinguish between maleimide derivatives and ring-opened products. Complementary IR spectroscopy (e.g., carbonyl stretches at 1650–1750 cm) and C NMR (e.g., α,β-unsaturated carbonyl carbons at 165–170 ppm) should be used. In cases of suspected isomerization (e.g., Z/E configurations), X-ray crystallography or NOESY experiments are recommended .

Q. What solvent systems optimize quantification via non-aqueous potentiometric titration?

A 4:3 isopropyl alcohol:acetone ratio provides the narrowest confidence interval (0.69% uncertainty) for mass fraction determination. This solvent mixture enhances ionization of the analyte, improving titration endpoint sharpness. Earlier methods using 1:1 solvent ratios underestimated purity by 3–5% due to incomplete dissolution . Detection limits are 0.002 mol/dm, validated via serial dilution experiments (Fig. 1 in ).

Q. How do synthetic byproducts like ring-opened derivatives form, and how are they characterized?

Ring-opening reactions occur under basic or nucleophilic conditions. For example, attempted azo coupling with N-(4-hydroxyphenyl)maleimide () led to hydrolysis, forming this compound. Byproducts are identified via LC-MS and comparative NMR with authentic standards. Kinetic studies (e.g., pH-dependent stability) are essential to suppress undesired pathways .

Data Contradiction Analysis

Q. How to address conflicting literature reports on dissociation constants?

Reported dissociation constants (e.g., 2.81 ± 0.25 in ) may vary due to solvent effects or measurement techniques. Validate using standardized potentiometric titrations in controlled solvent systems. For example, the pKa of analogous compounds (e.g., N-(4-fluorophenyl)maleamic acid) shifts by 0.3–0.5 units in acetone-rich media, emphasizing solvent selection’s role .

Q. What methods confirm the absence of regioisomeric impurities in synthesized batches?

Reverse-phase HPLC with UV detection (λ = 254 nm) separates regioisomers. For example, this compound elutes earlier than its ortho-substituted analogs due to polarity differences. HRMS (mass error < 2 ppm) and 2D NMR (e.g., HSQC) further confirm regiochemical purity .

Methodological Recommendations

- Synthesis Optimization : Use maleic anhydride in stoichiometric excess (1.2 eq) to drive amine coupling to completion .

- Purity Analysis : Combine non-aqueous titration (94.23% accuracy) with HPLC-UV (≥98% purity threshold) for robust quality control .

- Structural Elucidation : Employ tandem MS/MS to differentiate isobaric byproducts (e.g., open-chain vs. cyclic derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.